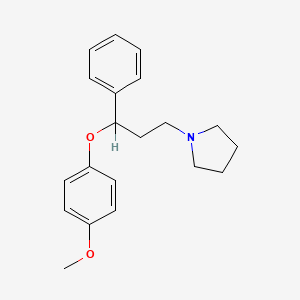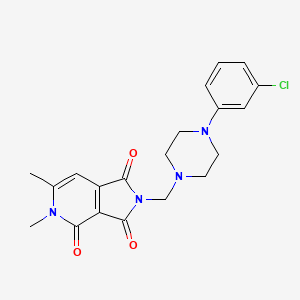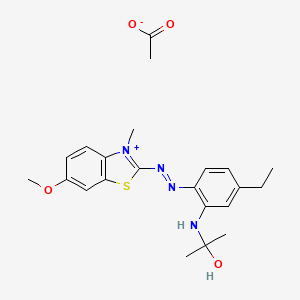
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(Ethyl(2-hydroxyisopropyl)amino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole in an alkaline medium to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with acetic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the azo group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium dithionite, zinc, acidic conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Formation of nitro derivatives or cleavage of the azo bond.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate involves:
Photodynamic Activity: Upon exposure to light, the compound can generate reactive oxygen species, leading to oxidative damage in target cells.
Molecular Targets: The compound can interact with cellular components such as DNA, proteins, and lipids, leading to various biological effects.
Pathways Involved: The generation of reactive oxygen species can trigger apoptotic pathways, leading to cell death.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid deposits.
Sudan III: A lipid-soluble azo dye used for staining triglycerides in tissues.
Uniqueness
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is unique due to its specific chemical structure, which imparts distinct photodynamic properties and potential applications in cancer therapy. Its ability to generate reactive oxygen species upon light exposure sets it apart from other similar azo dyes.
特性
CAS番号 |
82281-90-1 |
|---|---|
分子式 |
C22H28N4O4S |
分子量 |
444.5 g/mol |
IUPAC名 |
2-[5-ethyl-2-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]propan-2-ol;acetate |
InChI |
InChI=1S/C20H24N4O2S.C2H4O2/c1-6-13-7-9-15(16(11-13)21-20(2,3)25)22-23-19-24(4)17-10-8-14(26-5)12-18(17)27-19;1-2(3)4/h7-12,25H,6H2,1-5H3;1H3,(H,3,4) |
InChIキー |
LLFSOZDIZCSKAZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C)NC(C)(C)O.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



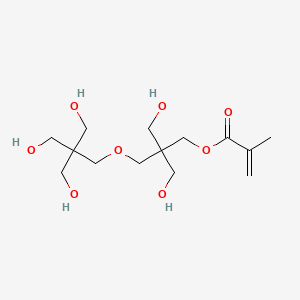
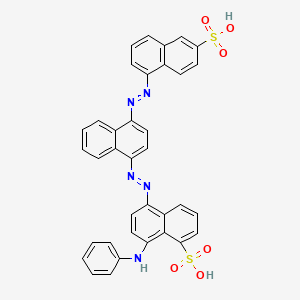
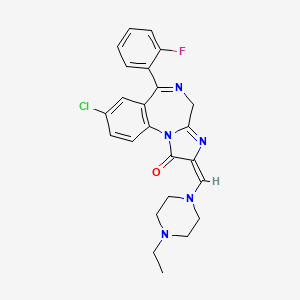
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)

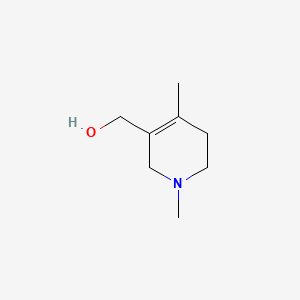

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)



